molecular formula C12H10N2O3 B176057 N-(3-nitronaphthalen-1-yl)acetamide CAS No. 102877-08-7

N-(3-nitronaphthalen-1-yl)acetamide

Cat. No.: B176057
CAS No.: 102877-08-7
M. Wt: 230.22 g/mol
InChI Key: MQLMDPUDIBLYMT-UHFFFAOYSA-N
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Description

N-(3-nitronaphthalen-1-yl)acetamide is a chemical compound with the molecular formula C12H10N2O3 and a molecular weight of 230.22 g/mol . It is an organic compound that belongs to the class of naphthalene derivatives, characterized by the presence of a nitro group at the 3-position and an acetamide group at the 1-position of the naphthalene ring.

Preparation Methods

The synthesis of N-(3-nitronaphthalen-1-yl)acetamide typically involves the nitration of naphthalene followed by acetylation. One common method involves the nitration of naphthalene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position. The resulting 3-nitronaphthalene is then subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound .

Chemical Reactions Analysis

N-(3-nitronaphthalen-1-yl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(3-nitronaphthalen-1-yl)acetamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(3-nitronaphthalen-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .

Comparison with Similar Compounds

N-(3-nitronaphthalen-1-yl)acetamide can be compared with other naphthalene derivatives such as:

Properties

IUPAC Name

N-(3-nitronaphthalen-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-8(15)13-12-7-10(14(16)17)6-9-4-2-3-5-11(9)12/h2-7H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMDPUDIBLYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC2=CC=CC=C21)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356539
Record name N-(3-nitronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102877-08-7
Record name N-(3-Nitro-1-naphthalenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102877-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-nitronaphthalen-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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